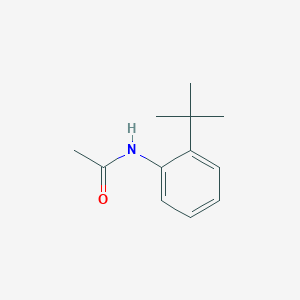

N-(2-tert-butylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-tert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBHUKCHBRSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322065 | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-70-2 | |

| Record name | N-[2-(1,1-Dimethylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7402-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 400312 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to N-(2-tert-butylphenyl)acetamide

Direct synthesis methods provide straightforward routes to this compound, primarily through the acylation of the corresponding aniline (B41778) or by coupling the aniline with acetic acid.

A common and direct method for the synthesis of this compound is the acetylation of 2-tert-butylaniline (B1265841). google.combris.ac.uk This reaction typically involves treating 2-tert-butylaniline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). google.com The reaction is often carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct formed when using acetyl chloride. google.com This method is efficient and allows for the direct formation of the desired acetamide (B32628). For instance, dissolving 2-tert-butyl-4-bromoaniline in dichloromethane (B109758) at a low temperature (around 0°C) and then adding triethylamine followed by acetyl chloride yields N-(2-tert-butyl-4-bromophenyl)acetamide. google.com A similar procedure can be applied to 2-tert-butylaniline to obtain this compound.

A study on the synthesis of soluble polyimides also utilized the acetylation of 2-(tert-butyl)-4-iodoaniline as a key step to prepare the intermediate N-(2-(tert-butyl)-4-iodophenyl)acetamide. researchgate.net This highlights the utility of acetylation in preparing substituted N-arylacetamides.

Amide coupling reactions represent another viable pathway for the synthesis of this compound. This approach involves the reaction of 2-tert-butylaniline with acetic acid in the presence of a coupling agent. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like Diisopropylethylamine (DIPEA) can facilitate the formation of the amide bond. ecronicon.net This method is widely used in the synthesis of various amides due to its mild reaction conditions and broad substrate scope. researchgate.net

For example, the synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involved the coupling of an aniline derivative with a carboxylic acid, demonstrating the applicability of this method for structurally complex molecules. acs.org

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more reactants. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently described, the Ugi reaction is a well-known MCR that can produce N-acyl amino acid amides, which are structurally related to acetamides. nih.gov The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to generate a diverse library of acetamide derivatives. nih.gov

Research has shown the successful application of MCRs for the synthesis of various N-arylacetamides, highlighting the potential for developing a one-pot synthesis for this compound. dntb.gov.uaresearchgate.netshd-pub.org.rsarkat-usa.org These reactions are advantageous due to their atom economy and the ability to generate structural complexity in a single operation. researchgate.net

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

The most logical disconnection for this compound is at the amide bond (C-N bond). This disconnection reveals two primary synthons:

An aryl cation synthon: This corresponds to the 2-tert-butylphenyl group.

An acetyl anion synthon: This corresponds to the acetamide nitrogen.

Alternatively, and more practically, the disconnection can be viewed as generating a 2-tert-butylaniline synthon and an acetyl cation synthon.

| Synthon | Description |

|---|---|

| 2-tert-butylphenylaminyl synthon | The amine portion of the target molecule. |

| Acetyl synthon | The acyl portion of the target molecule. |

The synthetic equivalents for the identified synthons are readily available commercial chemicals.

2-tert-Butylaniline: This is the direct synthetic equivalent for the 2-tert-butylphenylaminyl synthon. It is a commercially available liquid with a boiling point of 123-124 °C at 17 mmHg and a density of 0.957 g/mL at 25 °C. sigmaaldrich.comthermofisher.comnih.gov Its availability makes it a convenient starting material for the synthesis of this compound. sigmaaldrich.com Several suppliers offer this compound with a purity of 98% or higher. sigmaaldrich.comthermofisher.com

Acetyl Chloride or Acetic Anhydride: These are the common synthetic equivalents for the acetyl synthon. Both are widely available and commonly used in acylation reactions. Acetyl chloride is a reactive acylating agent that reacts readily with amines, while acetic anhydride is a less reactive but still effective alternative.

| Synthetic Equivalent | CAS Number | Molecular Formula | Physical State | Boiling Point |

|---|---|---|---|---|

| 2-tert-Butylaniline | 6310-21-0 sigmaaldrich.com | C10H15N sigmaaldrich.com | Liquid sigmaaldrich.com | 123-124 °C/17 mmHg sigmaaldrich.com |

| Acetyl Chloride | 75-36-5 | C2H3ClO | Liquid | 52 °C |

| Acetic Anhydride | 108-24-7 | C4H6O3 | Liquid | 139.8 °C |

The straightforward retrosynthetic analysis and the commercial availability of the key precursors make the synthesis of this compound a feasible and well-established process in organic chemistry.

Derivatization and Functionalization Strategies of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the acetamide moiety, functionalization of the aromatic ring, and the introduction of stereochemical complexity. Such derivatization strategies are crucial for exploring the chemical space around this scaffold and for developing compounds with tailored properties.

The acetamide group of this compound is a versatile handle for introducing structural diversity. Modifications at this site can alter the compound's electronic and steric properties, leading to a wide array of derivatives.

One common strategy involves the substitution of the acetyl group's methyl protons. For instance, halogenation of the acetyl group can furnish reactive intermediates. An example is the synthesis of 2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide, which is prepared by reacting 5-nitro-2-tert-butylaniline with bromoacetyl bromide in the presence of triethylamine and a catalytic amount of DMAP. epo.org This bromo-derivative serves as a key intermediate for further functionalization. It can undergo nucleophilic substitution with various amines, such as piperidine (B6355638) or morpholine, to yield the corresponding N-(5-nitro-2-tert-butylphenyl)-2-piperidin-1-yl-acetamide and N-(5-nitro-2-tert-butylphenyl)-2-morpholin-4-yl-acetamide, respectively. epo.org

Another approach to modify the acetamide moiety is through N-alkylation or N-acylation. The reaction of an anilide anion, prepared from a substituted anilide and a base like sodium hydride, with alkyl halides can lead to N-alkylation products. researchgate.net For example, the reaction of the anilide anion of 2,4,6-tri-tert-butylanilide with methyl iodide in acetonitrile (B52724) predominantly yields the N-methyl anilide. researchgate.net Conversely, using a different solvent and electrophile, such as benzyl (B1604629) bromide in DMF, can favor O-alkylation to produce the O-benzyl imidate. researchgate.net

Furthermore, the dianion of this compound can be generated and reacted with electrophiles. For example, cyclization of this dianion with epibromohydrin (B142927) results in the formation of a racemic, axially chiral 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one with high diastereoselectivity. researchgate.netresearchgate.net This reaction effectively transforms the acetamide group into a more complex heterocyclic system.

The following table summarizes some examples of modifications at the acetamide moiety:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitro-2-tert-butylaniline | Bromoacetyl bromide, Et3N, DMAP, THF, 0 °C to RT | 2-bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide | Not specified | epo.org |

| 2-Bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide | Piperidine, K2CO3, THF, 0 °C to RT | N-(5-nitro-2-tert-butylpheny)-2-piperidin-1-yl-acetamide | Not specified | epo.org |

| 2-Bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide | Morpholine, K2CO3, THF, 0 °C to RT | N-(5-nitro-2-tert-butylphenyl)-2-morpholin-4-yl-acetamide | Not specified | epo.org |

| Dianion of this compound | Epibromohydrin | 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | High diastereoselectivity | researchgate.netresearchgate.net |

The phenyl ring of this compound is amenable to various functionalization reactions, including halogenation and cross-coupling, which allow for the introduction of a wide range of substituents.

Halogenation:

Direct halogenation of the aromatic ring can be achieved, although regioselectivity can be a challenge. For instance, the synthesis of N-(2-(tert-butyl)-4-iodophenyl)acetamide has been reported, which involves the acetylation of 2-(tert-butyl)-4-iodoaniline. researchgate.net This iodinated derivative serves as a valuable precursor for subsequent cross-coupling reactions.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the aromatic ring. The Ullmann coupling reaction, for example, has been used to synthesize diamine derivatives. N-(2-(tert-butyl)-4-iodophenyl)acetamide can be coupled with N-(4-hydroxyphenyl)acetamide or N-(2-(tert-butyl)-4-hydroxyphenyl)acetamide using a CuI catalyst to produce intermediates that, after hydrolysis, yield ortho-tert-butyl substituted diamines. researchgate.net

Stille cross-coupling reactions have also been employed to functionalize related acetamide structures. For example, 3-acetamidophenyl methanesulfonate (B1217627) can be coupled with tributyl(phenyl)stannane in the presence of a palladium catalyst to form N-(biphenyl-3-yl)acetamide. nih.gov

Furthermore, intramolecular amination reactions provide a pathway to construct fused ring systems. An iodine-mediated oxidative intramolecular amination of this compound can produce indoline (B122111) derivatives. acs.org This reaction proceeds via the cleavage of unactivated (sp3)C-H and N-H bonds and offers a transition-metal-free method for C-N bond formation. The reaction conditions can be optimized, with factors like the amount of iodine and the base used significantly affecting the yield. acs.org For instance, substituents on the aromatic ring such as methyl, tert-butyl, and bromo are well-tolerated, leading to the corresponding substituted indolines in good yields. acs.org

The table below provides examples of aromatic ring functionalization:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-(tert-butyl)-4-iodoaniline | Acetylation | N-(2-(tert-butyl)-4-iodophenyl)acetamide | Not specified | researchgate.net |

| N-(2-(tert-butyl)-4-iodophenyl)acetamide and N-(4-hydroxyphenyl)acetamide | Ullmann coupling (CuI catalyst) | 3-tert-butyl-4,4′-diaminodiphenyl ether (after hydrolysis) | Not specified | researchgate.net |

| This compound | I2, K2CO3, DTBP, CH3CN, 140 °C | 7-tert-butylindolin-2-one | High yield | acs.org |

| N-(2-tert-butyl-4-bromophenyl)acetamide | I2, K2CO3, DTBP, CH3CN, 140 °C | 5-Bromo-7-tert-butylindolin-2-one | 89% | acs.org |

| N-(2,4-di-tert-butylphenyl)acetamide | I2, K2CO3, DTBP, CH3CN, 140 °C | 5,7-Di-tert-butylindolin-2-one | 97% | acs.org |

The steric bulk of the ortho-tert-butyl group in this compound can induce axial chirality upon appropriate substitution at the nitrogen atom, leading to atropisomers. This feature has been exploited in stereoselective synthesis.

The synthesis of optically active N-aroyl-N-(2-tert-butylphenyl)acetamides has been studied, and their racemization stability was found to depend on the electronic nature of the aroyl group. researchgate.netresearchgate.net Electron-withdrawing groups on the aroyl benzene (B151609) ring enhance the stability of the atropisomers. researchgate.netresearchgate.net

Palladium-catalyzed allylation of anilides bearing an ortho-tert-butyl group with a chiral phosphine (B1218219) ligand, such as (S)-BINAP, can produce axially chiral anilides with moderate enantiomeric excess. researchgate.net Furthermore, enantioselective N-arylation of o-tert-butylanilides with p-iodonitrobenzene using a palladium catalyst with a chiral ligand has been shown to yield atropisomeric N-(p-nitrophenyl)anilides with high enantioselectivity (88-96% ee). researchgate.net

The atropisomeric nature of these amides can be used to control stereochemistry in subsequent reactions. For example, the enolate reactions of atropisomeric amides incorporating an N-MEM-ortho-tert-butylaniline group are highly diastereocontrolled. researchgate.net

The cyclization of the dianion of this compound with epibromohydrin not only modifies the acetamide moiety but also creates a racemic axially chiral product with high diastereoselectivity, highlighting the influence of the ortho-tert-butylphenyl group on the stereochemical outcome. researchgate.netresearchgate.net Optically pure forms of N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone have been prepared stereoselectively from ortho-substituted aniline derivatives and (S)-5-(methoxymethyl)butyrolactone. researchgate.net The lithium enolates of these chiral lactams react with various electrophiles to give 3,5-cis-disubstituted-2-pyrrolidinone derivatives. researchgate.net

The following table details examples of stereoselective derivatization:

| Reaction Type | Substrate/Precursor | Chiral Ligand/Auxiliary | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Palladium-catalyzed allylation | Anilide with ortho-tert-butyl group | (S)-BINAP | Axially chiral anilide | ~50% ee | researchgate.net |

| Enantioselective N-arylation | o-tert-butylanilide and p-iodonitrobenzene | (R)-DTBM-SEGPHOS | Atropisomeric N-(p-nitrophenyl)anilide | 88-96% ee | researchgate.net |

| Cyclization | Dianion of this compound and epibromohydrin | None | Racemic axially chiral 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | High diastereoselectivity | researchgate.netresearchgate.net |

| Stereoselective Synthesis | ortho-tert-butylaniline derivative and (S)-5-(methoxymethyl)butyrolactone | (S)-5-(methoxymethyl)butyrolactone | Optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone | ≥98% ee | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

A ¹H NMR spectrum of N-(2-tert-butylphenyl)acetamide would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is influenced by the local electronic environment.

Aromatic Protons: The protons on the phenyl ring would typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The substitution pattern would lead to a complex splitting pattern (multiplets) due to spin-spin coupling between adjacent protons.

Amide Proton (-NH): The amide proton signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, typically appearing between 7.5 and 9.0 ppm.

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group would give rise to a sharp singlet, expected to be in the range of 1.9 to 2.2 ppm.

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group would produce a sharp singlet further upfield, typically around 1.3 to 1.5 ppm, due to the shielding effect of the alkyl group.

A data table for ¹H NMR would be structured as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Expected Value | s, d, t, m | #H | Aromatic-H, NH, COCH₃, C(CH₃)₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the 120-150 ppm region. The carbon attached to the nitrogen (C-N) and the carbon bearing the tert-butyl group would have distinct chemical shifts from the other aromatic carbons.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 35-40 ppm, while the three equivalent methyl carbons would be found further upfield, around 30-35 ppm.

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group would be expected in the upfield region, typically between 20 and 25 ppm.

A data table for ¹³C NMR would be presented as:

| Chemical Shift (δ, ppm) | Assignment |

| Expected Value | C=O, Aromatic-C, C-quat, C-methyl |

Two-dimensional NMR techniques are crucial for unambiguous assignment of proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly bonded protons and carbons. For example, it would link the acetyl proton signal to the acetyl carbon signal. A DEPT-edited HSQC could further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity of the molecule, for instance, by showing a correlation between the tert-butyl protons and the aromatic ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

The FT-IR spectrum would display absorption bands corresponding to the stretching and bending vibrations of specific functional groups.

N-H Stretch: A characteristic sharp peak would be expected in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and tert-butyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong absorption band for the carbonyl group of the amide would be prominent in the range of 1680-1650 cm⁻¹.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, would be found around 1550-1520 cm⁻¹.

Aromatic C=C Stretches: These would appear as a series of bands in the 1600-1450 cm⁻¹ region.

A data table for FT-IR would look like this:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected Value | Strong, Medium, Weak | ν(N-H), ν(C=O), etc. |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be observable.

C=O Stretch: The amide carbonyl stretch would also be present, though its intensity can vary.

A data table for FT-Raman would be structured similarly to the FT-IR table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected Value | Strong, Medium, Weak | Vibrational Mode |

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound, with a molecular formula of C12H17NO and a monoisotopic mass of 191.1310 g/mol , various mass spectrometric methods provide comprehensive characterization. epa.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. The analysis of this compound by GC-MS would involve injection into a heated port, separation on a capillary column (commonly with a non-polar stationary phase like 5% phenyl methyl siloxane), and subsequent ionization and detection.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation pattern is influenced by the functional groups present. A key fragmentation would be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation at [M-15]+. Another prominent fragmentation pathway is the cleavage of the entire tert-butyl group, leading to a significant peak at [M-57]+. McLafferty rearrangement could also occur, leading to the formation of an acetamide (B32628) fragment and a neutral butene molecule.

To enhance volatility and thermal stability for GC analysis, derivatization may be employed. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can replace the active hydrogen on the amide nitrogen with a nonpolar silyl (B83357) group, improving chromatographic behavior. sigmaaldrich.com

Table 1: Predicted GC/MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 191 | [C12H17NO]+• | Molecular Ion (M+) |

| 176 | [C11H14NO]+ | Loss of a methyl radical (-CH3) from the tert-butyl group |

| 134 | [C8H8NO]+ | Loss of the tert-butyl radical (-C4H9) |

| 118 | [C8H8N]+ | Subsequent loss of oxygen from the [M-57] fragment |

| 57 | [C4H9]+ | tert-Butyl cation |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing compounds that are not sufficiently volatile or stable for GC analysis. For this compound, a reverse-phase HPLC method would typically be employed, using a C18 column.

The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to facilitate protonation. sielc.com Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for this type of molecule, generating the protonated molecular ion [M+H]+ at m/z 192. By coupling LC with tandem mass spectrometry (LC-MS/MS), further structural information can be obtained through collision-induced dissociation (CID) of the parent ion, providing specific fragmentation patterns useful for quantification and confirmation.

Table 2: Typical LC/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-Phase HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detected Ion | [M+H]+ |

| m/z Value | 192.1383 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, allowing for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its molecular formula, C12H17NO, from other possible formulas that have the same nominal mass. For instance, an instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer could be used. nih.gov The high mass accuracy is crucial for confirming the identity of the compound in complex matrices and for verifying the products of a chemical synthesis.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17NO |

| Calculated Exact Mass ([M+H]+) | 192.1383 |

| Measured Exact Mass ([M+H]+) | 192.1380 (Hypothetical) |

| Mass Accuracy | -1.6 ppm (Hypothetical) |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional model of the electron density, and thus the atomic positions.

While the specific crystal structure of this compound is not publicly available, analysis of similar structures, such as N-(2-methoxyphenyl)acetamide, provides insight into the expected findings. nih.gov The analysis would reveal precise bond lengths, bond angles, and torsion angles. For this compound, key parameters would include the planarity of the phenyl ring, the conformation of the acetamide group relative to the ring, and the geometry of the tert-butyl group. Intermolecular interactions, particularly N-H···O hydrogen bonds between the amide groups of adjacent molecules, would be identified, which are critical in defining the crystal packing arrangement. nih.gov

Table 4: Illustrative Single-Crystal X-ray Diffraction Data (Based on a related acetanilide (B955) structure)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 (Hypothetical) |

| b (Å) | 9.2 (Hypothetical) |

| c (Å) | 14.1 (Hypothetical) |

| α (°) | 90 |

| β (°) | 105.5 (Hypothetical) |

| γ (°) | 90 |

| Volume (ų) | 1060 (Hypothetical) |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | N-H···O |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. It is primarily used for phase identification, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

For this compound, PXRD would be used to confirm the identity of a synthesized batch against a known standard, assess its crystalline purity, and identify the presence of different polymorphic forms. Each crystalline phase produces a distinct pattern of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of the crystal lattice structure. While less detailed than single-crystal analysis, PXRD data can, in some cases, be used for ab initio structure solution or Rietveld refinement to obtain structural information when suitable single crystals cannot be grown. ijrpns.com

Table 5: Representative Powder X-ray Diffraction (PXRD) Peak List (Hypothetical)

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.4 | 85 |

| 12.1 | 7.3 | 40 |

| 17.0 | 5.2 | 100 |

| 20.5 | 4.3 | 65 |

| 24.3 | 3.7 | 70 |

Analysis of Crystal Packing and Supramolecular Assemblies

Similarly, the creation of data tables summarizing crystallographic parameters such as unit cell dimensions, space group, and hydrogen bond geometries is not possible due to the absence of experimental data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for accurate calculations of molecular geometries, energies, and other key parameters.

Conformational Energy Landscapes and Isomerism (Z/E Configurations)

The rotation around single bonds in a molecule can lead to different spatial arrangements of atoms, known as conformers. The study of the conformational energy landscape provides insight into the relative stabilities of these different conformers and the energy barriers that separate them. For N-(2-tert-butylphenyl)acetamide, a key aspect of its conformational landscape is the potential for Z and E isomerism around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is restricted, leading to distinct planar or near-planar arrangements. bris.ac.uk

Computational studies can map out the potential energy surface associated with the rotation around the C-N bond and other flexible bonds, such as the bond connecting the phenyl ring to the nitrogen atom. These calculations help identify the most stable conformers and quantify the energy differences between them. The interplay of steric hindrance from the tert-butyl group and electronic effects governs the preference for a particular conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atom of the amide group. beilstein-journals.orgmalayajournal.org Conversely, the LUMO is often found on the electron-deficient regions, like the carbonyl group of the acetamide (B32628) moiety. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netscirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Difference in energy between the HOMO and LUMO. |

Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. malayajournal.orgnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The area around the amide hydrogen and potentially the aromatic protons would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govsouthampton.ac.uk This analysis is particularly useful for quantifying the extent of electron delocalization and hyperconjugative interactions. researchgate.net

In this compound, NBO analysis can elucidate the nature of the amide bond, quantifying its double bond character. It can also reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the adjacent carbonyl group (n → π* interaction), which contributes to the stability of the amide linkage. Furthermore, interactions between the orbitals of the phenyl ring and the acetamide group can be investigated.

Molecular Dynamics (MD) Simulations in Chemical Research

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes. ucsd.edu

For this compound, MD simulations could be employed to explore its conformational flexibility in different solvent environments. By simulating the molecule's trajectory over time, one can gain insights into the accessible conformations and the transitions between them. This is particularly relevant for understanding how the molecule might behave in a biological system or in solution. MD simulations can also be used to study the interactions of this compound with other molecules, such as solvent molecules or potential binding partners.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are powerful tools for quantifying the reactivity of a molecule. By calculating properties related to the electronic distribution, such as Fukui functions and bond dissociation energies, we can predict how this compound is likely to interact with other chemical species.

Fukui Functions for Local Reactivity Prediction

Fukui functions are instrumental in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. These functions are derived from the change in electron density as electrons are notionally added to or removed from the molecule. The condensed Fukui function, which partitions this reactivity among the individual atoms, provides a quantitative measure of local reactivity.

For N-aryl acetamides and related compounds, Fukui function analysis has been successfully employed to pinpoint reactive centers. tandfonline.comnih.govresearchgate.net In a typical N-aryl acetamide structure, the nitrogen and oxygen atoms of the amide group, as well as specific carbons in the aromatic ring, are often identified as key sites of reactivity. The distribution of these reactive sites is influenced by the electronic nature of the substituents on the phenyl ring.

A hypothetical table of condensed Fukui functions for this compound, based on general principles and data from related compounds, is presented below to illustrate the expected trends.

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Moderate |

| Amide Nitrogen (N-H) | Low | High | Moderate |

| Carbonyl Oxygen (C=O) | Moderate | High | Low |

| Phenyl Carbon (ortho to amide) | Low | Moderate | High |

| Phenyl Carbon (para to amide) | Moderate | Low | Moderate |

Bond Dissociation Energy (BDE) Calculations

Bond dissociation energy (BDE) is a critical parameter for understanding the stability of a molecule and predicting its degradation pathways. It represents the enthalpy change associated with the homolytic cleavage of a chemical bond. DFT calculations have proven to be a reliable method for estimating BDEs in various organic molecules, including those with C-H, N-H, and C-N bonds. nih.gov

For this compound, the most pertinent BDEs would be those for the N-H bond of the amide, the C-N bond connecting the phenyl ring to the nitrogen, and the C-H bonds of the tert-butyl group and the acetyl moiety. Studies on related aromatic amides and amines provide valuable benchmarks for these values. scispace.comresearchgate.net

The N-H bond in secondary amides typically has a BDE in the range of 90-100 kcal/mol. The C-N bond in N-aryl amides is strengthened by resonance, leading to a higher BDE compared to a typical C-N single bond. The steric hindrance introduced by the ortho-tert-butyl group may influence this value. The C-H bonds of the tert-butyl group are expected to have BDEs typical for tertiary C-H bonds, which are generally lower than those for primary or secondary C-H bonds.

The following table provides estimated BDE values for key bonds in this compound, based on computational studies of analogous structures. nih.govnsf.gov

| Bond | Estimated BDE (kcal/mol) |

|---|---|

| N-H (amide) | 95 - 105 |

| C-N (aryl-amide) | 80 - 90 |

| C-C (phenyl-tert-butyl) | 95 - 105 |

| C-H (tert-butyl) | 93 - 98 |

| C-C (acetyl) | 80 - 85 |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping out the intricate details of reaction mechanisms, including the characterization of transient species like transition states and the exploration of the entire potential energy surface.

Transition State Characterization

The rotation around the C-N bond in sterically hindered N-aryl amides is a well-studied phenomenon that often leads to the existence of stable atropisomers. The transition state for this rotational process is of significant interest as its energy determines the barrier to interconversion between the different conformations. acs.orgresearchgate.net

For this compound, the bulky tert-butyl group at the ortho position creates a significant steric barrier to rotation around the C(aryl)-N bond. Computational studies on similar systems have successfully located and characterized the transition states for such rotations using methods like QST2 or QST3 (Quadratic Synchronous Transit). nih.govmdpi.com These calculations reveal the geometry of the transition state, which is typically a highly distorted structure where the amide plane is twisted relative to the phenyl ring to alleviate steric clash. The energy of this transition state, relative to the ground state conformers, provides the rotational energy barrier.

In related N-aryl amides, the calculated rotational barriers can range from moderate to high, depending on the size of the ortho substituent and the electronic nature of the aromatic ring. nd.eduresearchgate.net For this compound, a substantial rotational barrier is expected, potentially making the separation of atropisomers possible.

Potential Energy Surface Exploration

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For this compound, exploring the PES for the rotation around the C(aryl)-N bond is crucial for understanding its conformational dynamics. nih.govut.ee

Computational studies on related hindered amides have mapped out such PESs by systematically varying the dihedral angle of the C-N bond and calculating the energy at each point. mdpi.comkirj.ee These surfaces typically reveal the presence of energy minima corresponding to stable conformers and saddle points corresponding to the transition states connecting them.

The PES for this compound would likely show two distinct energy minima corresponding to the syn and anti conformations of the acetyl group relative to the tert-butyl group. The path between these minima would pass through the high-energy transition state for C-N bond rotation. The depth of the energy wells and the height of the barriers on the PES dictate the relative populations of the conformers and the rate of their interconversion at a given temperature. Such computational explorations provide fundamental insights into the dynamic behavior of this molecule. unibo.it

Reaction Mechanisms and Kinetic Studies

Amide Bond Formation Mechanisms

The synthesis of N-(2-tert-butylphenyl)acetamide typically involves the formation of an amide bond between 2-tert-butylaniline (B1265841) and an acetylating agent. A common laboratory method is the reaction of 2-tert-butylaniline with acetyl chloride. bris.ac.uk This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion to form the stable amide bond.

Another route involves the use of acetic anhydride (B1165640). In a patented process, N-(3-hydroxyphenyl)acetamide is reacted with tert-butanol (B103910) in the presence of concentrated sulfuric acid to introduce the tert-butyl group, followed by other steps. google.com While not a direct amide formation for the title compound, it highlights the use of related starting materials and catalysts in building the substituted phenylacetamide structure. The fundamental mechanism of amide formation remains the nucleophilic attack of an amine on an activated carboxylic acid derivative. archivepp.com

The table below summarizes common methods for the synthesis of N-arylacetamides, which are analogous to the formation of this compound.

Table 1: Synthetic Methods for N-Arylacetamides

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Aryltriazenes, Acetonitrile (B52724) | Brønsted acidic ionic liquids, water, room temperature | N-aryl amides | arabjchem.org |

| 2-tert-butyl aniline, Acetyl chloride | Triethylamine (B128534), Dichloromethane (B109758), 0 °C to room temperature | N-(2,4-Di-tert-butylphenyl)acetamide | bris.ac.uk |

Nucleophilic Acyl Substitution Reactions

This compound can participate in nucleophilic acyl substitution reactions, although its reactivity is influenced by the steric bulk of the tert-butyl group. libretexts.orgmasterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon of the amide. libretexts.orgmasterorganicchemistry.comlibretexts.org This leads to a tetrahedral intermediate which can then expel the leaving group, in this case, the 2-tert-butylanilide anion. libretexts.orgmasterorganicchemistry.comlibretexts.org

The general mechanism for nucleophilic acyl substitution involves two main steps:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

Elimination of the leaving group: The lone pair on the oxygen reforms the π bond, and the leaving group is expelled. libretexts.orgmasterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acid chlorides > acid anhydrides > esters > amides. Amides are the least reactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which makes the carbonyl carbon less electrophilic.

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Pathways

The tert-butyl group on the phenyl ring of this compound exerts significant steric hindrance, which plays a crucial role in its chemical reactivity. publish.csiro.auresearchgate.net This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of nucleophilic acyl substitution reactions. publish.csiro.au

Studies on related compounds have shown that the presence of a tert-butyl group can influence the conformational preferences and rotational barriers of the molecule. researchgate.net For instance, the steric hindrance can lead to the existence of stable atropisomers in certain N-aryl amides due to restricted rotation around the N-aryl bond. researchgate.net This phenomenon highlights the profound impact of the tert-butyl group on the molecule's three-dimensional structure and, consequently, its reaction pathways.

The steric hindrance can also affect the regioselectivity of reactions. For example, in reactions involving the aromatic ring, the bulky tert-butyl group can direct incoming electrophiles to less hindered positions.

Catalytic Reaction Mechanisms involving this compound and its Derivatives

Derivatives of this compound have been employed as ligands in transition metal-catalyzed reactions. The steric and electronic properties imparted by the 2-tert-butylphenyl)acetamide moiety can influence the catalytic activity and selectivity of the metal center.

For instance, related N-acyl anilide derivatives can be involved in palladium-catalyzed C-H activation and functionalization reactions. sigmaaldrich.com The amide group can act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond, thereby facilitating its activation and subsequent reaction. The steric bulk of the tert-butyl group can play a role in controlling the stereoselectivity of these transformations.

In a different context, this compound derivatives can be used to synthesize ligands for various catalytic applications. For example, the cyclization of the dianion of this compound with epibromohydrin (B142927) yields a racemic axially chiral pyrrolidinone derivative, demonstrating how the core structure can be a precursor to chiral ligands. researchgate.net

Kinetics of Transformation Reactions

The kinetics of reactions involving this compound are expected to be significantly influenced by the steric hindrance of the tert-butyl group. This steric impediment can increase the activation energy for reactions at the amide carbonyl or the aromatic ring, leading to slower reaction rates compared to less hindered analogues.

The table below presents a hypothetical comparison of relative reaction rates for a nucleophilic acyl substitution reaction, illustrating the expected effect of steric hindrance.

Table 2: Hypothetical Relative Rates of Nucleophilic Acyl Substitution

| Compound | Relative Rate |

|---|---|

| N-phenylacetamide | 1 |

| N-(2-methylphenyl)acetamide | 0.5 |

This table is illustrative and not based on experimental data from the search results.

Conformational Analysis and Intermolecular Interactions

Rotational Barriers and Cis/Trans (E/Z) Isomerism around the Amide Bond

No experimental or calculated values for the rotational barrier of the amide C-N bond in N-(2-tert-butylphenyl)acetamide were found. The energy required to interconvert between the cis (E) and trans (Z) isomers, a key characteristic of amides due to the partial double bond character of the C-N bond, remains unquantified for this specific molecule. In many secondary amides, the trans conformation is significantly more stable, but the bulky 2-tert-butylphenyl group could influence this equilibrium. Without specific studies, any discussion on the relative populations of the E and Z isomers would be speculative.

Intramolecular Hydrogen Bonding Interactions

There is no available structural data, such as from X-ray crystallography or specific spectroscopic studies (e.g., NMR, IR), to confirm or characterize any intramolecular hydrogen bonds in this compound. An intramolecular hydrogen bond could potentially form between the amide N-H proton and the π-system of the phenyl ring or between the carbonyl oxygen and a C-H bond on the tert-butyl group, but this has not been documented.

Intermolecular Hydrogen Bonding Networks in Condensed Phases

Information regarding the crystal structure or solid-state arrangement of this compound is not available. Therefore, a description of the intermolecular hydrogen bonding networks that form in its condensed phases (solid or liquid) cannot be constructed. Typically, secondary amides form chains or dimers via N-H···O=C hydrogen bonds, but the specific geometry and network topology for this compound are unknown.

Steric and Electronic Factors Governing Preferred Conformations

A detailed analysis of the steric and electronic factors that dictate the preferred conformation of this compound is precluded by the absence of structural and energetic data. The major conformational questions for this molecule would revolve around:

The rotational preference around the amide C-N bond (cis vs. trans).

The rotational orientation of the 2-tert-butylphenyl group relative to the amide plane.

The rotational orientation of the tert-butyl group itself.

The large steric hindrance from the ortho-tert-butyl group is expected to play a dominant role in determining the molecule's three-dimensional shape by restricting rotation around the N-aryl bond and influencing the planarity of the amide group. However, without computational or experimental results, the precise dihedral angles and the energetic consequences of these steric and electronic interactions remain undetermined.

Applications in Advanced Organic Synthesis

Utility as a Building Block for Complex Organic Molecules

N-(2-tert-butylphenyl)acetamide serves as a valuable starting material for the synthesis of more complex molecular architectures. A notable example is its use in the construction of heterocyclic systems. The dianion of this compound, for instance, can undergo cyclization with reagents like epibromohydrin (B142927). This reaction yields the racemic axially chiral compound 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one with high diastereoselectivity. researchgate.netresearchgate.net This pyrrolidinone derivative is a versatile intermediate that can be further elaborated, demonstrating the utility of the parent acetamide (B32628) as a foundational building block.

The following table summarizes the transformation of this compound into a key pyrrolidinone intermediate:

| Starting Material | Reagent | Product | Significance |

| This compound | Epibromohydrin (via dianion) | 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | Axially chiral heterocyclic building block |

Role in Chiral Auxiliary and Ligand Design

The defining structural feature of this compound derivatives is the restricted rotation around the N-Caryl bond, which gives rise to atropisomerism. This inherent chirality has been harnessed in the design of chiral auxiliaries and ligands for asymmetric catalysis.

While this compound itself is not typically employed as a classical, removable chiral auxiliary, its structural motif is a key component in the design of sophisticated chiral ligands. For example, chiral acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligands have been developed for palladium-catalyzed enantioselective C-H functionalization, which is crucial for creating β-chiral centers. sigmaaldrich.com These ligands incorporate a substituted phenylacetamide-like structure, highlighting the value of this scaffold in creating the necessary chiral environment for stereoselective transformations.

Furthermore, the pyrrolidinone intermediate derived from this compound can be further functionalized with a chiral auxiliary. Atropisomeric lactams have been prepared by the condensation of L-menthol with N-ortho-tert-butylphenyl-5-hydroxypyrrolidin-2-one. researchgate.net In these systems, the stereochemical outcome of subsequent reactions is controlled by the C-N chiral axis, demonstrating a sophisticated interplay between the inherent atropisomerism of the N-(2-tert-butylphenyl) group and the attached chiral auxiliary. researchgate.net

Contributions to Asymmetric Synthesis Methodologies

The N-(2-tert-butylphenyl) scaffold has made significant contributions to the development of modern asymmetric synthesis, particularly in enantioselective and atroposelective reactions.

Enantioselective Transformations

Derivatives of this compound, most notably N-(2-tert-butylphenyl)maleimides, have proven to be exceptional substrates in a variety of enantioselective transformations. The desymmetrization of these maleimides has become a powerful strategy for the synthesis of highly functionalized, enantioenriched molecules.

A range of catalytic systems have been successfully employed for these transformations. Organocatalysts, such as cinchona alkaloids, have been used to catalyze the vinylogous Michael addition of cyclohexenones to N-(2-tert-butylphenyl)maleimides, affording atropisomeric succinimides with excellent control over both axial and point chirality. Current time information in Bangalore, IN. Similarly, chiral squaramide-cinchonidine organocatalysts have been effective in the Michael addition of oxindoles to these maleimides, yielding complex products with adjacent quaternary and tertiary stereocenters. researchgate.net

Metal-based catalytic systems have also been utilized. For instance, a chiral N,N'-dioxide-Sc(III) complex has been shown to catalyze the enantioselective Michael addition/desymmetrization of N-(2-tert-butylphenyl)maleimides with unprotected 3-substituted-2-oxindoles. sigmaaldrich.com

The following table provides an overview of representative enantioselective transformations involving N-(2-tert-butylphenyl)maleimides:

| Reaction Type | Catalyst | Nucleophile | Product Class |

| Vinylogous Michael Addition | Cinchona Alkaloid | Cyclohexenones | Atropisomeric Succinimides |

| Michael Addition | Squaramide-Cinchonidine | Oxindoles | Atropisomeric Succinimides |

| Michael Addition/Desymmetrization | N,N'-dioxide-Sc(III) Complex | 3-Substituted-2-oxindoles | Oxindole-Succinimides |

Atroposelective Synthesis and Desymmetrization

The desymmetrization of N-(2-tert-butylphenyl)maleimides is a prime example of atroposelective synthesis. The steric hindrance of the tert-butyl group restricts rotation around the N-Caryl bond, allowing for the catalyst to differentiate between the two prochiral faces of the maleimide. This leads to the formation of a stereogenic C-N axis in the product.

One of the most elegant applications is the Ag(I)-catalyzed atroposelective desymmetrization of N-(2-tert-butylphenyl)maleimide via a 1,3-dipolar cycloaddition of in situ generated azomethine ylides. This method provides access to biologically significant and enantioenriched octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives in high yields and with excellent diastereoselectivities and enantioselectivities. wikipedia.orgepa.gov The stereochemical outcome is rationalized by the steric congestion imposed by both the bulky phosphine (B1218219) ligand and the tert-butyl group of the maleimide. wikipedia.orgepa.gov

More recently, a phosphine-catalyzed [3+2] cyclization of Morita-Baylis-Hillman (MBH) carbonates and N-(2-tert-butylphenyl)maleimides has been developed. This asymmetric desymmetrization constructs bicyclic N-aryl succinimide (B58015) derivatives with three contiguous chiral centers and a remote C-N atropisomeric axis in a stereospecific and enantioselective manner.

These methodologies underscore the power of using the N-(2-tert-butylphenyl) scaffold to control complex stereochemical outcomes, generating molecules with multiple, well-defined stereogenic elements.

Intermediates in the Synthesis of Scaffolds for Chemical Research

The products derived from this compound and its derivatives are valuable scaffolds for further chemical exploration. As previously mentioned, the cyclization of the dianion of this compound with epibromohydrin produces an axially chiral pyrrolidinone. researchgate.netresearchgate.net This pyrrolidinone can be further modified, for instance, by attaching a chiral auxiliary like L-menthol, creating a platform for studying stereocontrolled reactions via N-acyliminium intermediates. researchgate.net

Furthermore, the enantioenriched products from the desymmetrization of N-(2-tert-butylphenyl)maleimides are themselves complex molecular scaffolds. The resulting succinimides and octahydropyrrolo[3,4-c]pyrroles, with their multiple stereocenters and functional groups, are ideal starting points for the synthesis of libraries of compounds for biological screening or for the development of new chiral ligands and catalysts. wikipedia.orgepa.gov The subsequent transformations of these scaffolds can lead to novel pyrrole (B145914) and polysubstituted pyrrole compounds without loss of stereoselectivity, further highlighting their utility as versatile intermediates in chemical research. wikipedia.orgepa.gov

Green Chemistry Principles Applied to N 2 Tert Butylphenyl Acetamide Synthesis

Development of Sustainable Synthetic Routes

The traditional synthesis of N-(2-tert-butylphenyl)acetamide typically involves the acylation of 2-tert-butylaniline (B1265841) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. While effective, these methods often rely on hazardous reagents and volatile organic solvents. Sustainable synthetic routes aim to mitigate these issues through several approaches:

Catalytic Approaches: The use of catalysts can significantly improve the sustainability of the synthesis. Instead of stoichiometric amounts of activating agents, catalytic amounts of more benign substances can be employed. For instance, research into the acylation of amines has explored the use of various catalysts, including metal-based and organocatalysts, to facilitate the reaction under milder conditions. researchgate.net While specific research on catalytic routes for this compound is not extensively documented, the principles from related amide syntheses can be applied. The use of solid acid catalysts or enzymatic catalysts, for example, could offer pathways that reduce waste and avoid harsh reagents. researchgate.net

Mechanochemistry: A promising solvent-free approach is mechanochemistry, where mechanical energy, such as ball milling, is used to drive the reaction. cardiff.ac.ukrsc.org This technique can eliminate the need for bulk solvents, leading to a significant reduction in waste and energy consumption associated with solvent heating and recovery. The synthesis of amides via mechanochemistry has been demonstrated to be efficient and can sometimes lead to different product selectivities compared to solution-based methods. cardiff.ac.ukrsc.org

One-Pot Syntheses: Designing a synthesis where multiple reaction steps are carried out in a single reactor without isolating intermediates—a "one-pot" process—can significantly improve efficiency and reduce waste. For the synthesis of this compound, a one-pot approach could involve the in-situ generation of the acylating agent or a sequence of reactions leading to the final product without intermediate workups. frontiersin.org

A potential sustainable route could involve the direct amidation of a carboxylic acid with 2-tert-butylaniline, which produces water as the only byproduct, representing a highly atom-economical approach. However, this reaction is often thermodynamically unfavorable and requires efficient catalytic systems to proceed under reasonable conditions.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. beilstein-journals.org The calculation for the percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (C₁₂H₁₇NO, MW: 191.27 g/mol ), we can analyze a common synthetic route: the reaction of 2-tert-butylaniline (C₁₀H₁₅N, MW: 149.24 g/mol ) with acetic anhydride (C₄H₆O₃, MW: 102.09 g/mol ).

The balanced chemical equation is: C₁₀H₁₅N + (CH₃CO)₂O → C₁₂H₁₇NO + CH₃COOH

The atom economy for this reaction is: % Atom Economy = (191.27 / (149.24 + 102.09)) x 100 ≈ 76.1%

This calculation reveals that a significant portion of the reactant atoms (23.9%) ends up in the byproduct, acetic acid. While acetic acid can be a useful chemical, in the context of this specific synthesis, it represents a loss of atom efficiency.

Another common method involves using acetyl chloride (CH₃COCl, MW: 78.50 g/mol ). The reaction is: C₁₀H₁₅N + CH₃COCl → C₁₂H₁₇NO + HCl

The atom economy for this route is: % Atom Economy = (191.27 / (149.24 + 78.50)) x 100 ≈ 84.0%

To provide a more comprehensive assessment of the reaction's greenness, other metrics such as Reaction Mass Efficiency (RME) and E-Factor (Environmental Factor) are often considered. researchgate.net RME takes into account the actual masses of reactants, solvents, and reagents used to produce a certain mass of product, while the E-Factor quantifies the amount of waste generated per unit of product. sigmaaldrich.com

Interactive Data Table: Atom Economy of this compound Synthesis Routes

| Acylating Agent | Molecular Formula | Molecular Weight ( g/mol ) | Reactants' Total MW ( g/mol ) | Product MW ( g/mol ) | Byproduct | Byproduct MW ( g/mol ) | Atom Economy (%) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 251.33 | 191.27 | Acetic Acid | 60.05 | 76.1 |

| Acetyl Chloride | CH₃COCl | 78.50 | 227.74 | 191.27 | Hydrochloric Acid | 36.46 | 84.0 |

Solvent Minimization and Environmentally Benign Media in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional amide syntheses often employ chlorinated hydrocarbons or polar aprotic solvents like N,N-dimethylformamide (DMF), which are associated with significant health and environmental hazards. rsc.org Green chemistry principles advocate for minimizing solvent use or replacing hazardous solvents with more benign alternatives.

Solvent-Free and Solvent-Minimized Approaches: As mentioned earlier, mechanochemistry offers a completely solvent-free method for amide synthesis. cardiff.ac.uk Another approach is reactive extrusion, a continuous process that can be performed with minimal or no solvent. chemrxiv.org These techniques not only reduce solvent waste but can also lead to faster reaction times and lower energy consumption.

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org While the reactants for this compound synthesis have low solubility in water, techniques such as the use of surfactants to create micelles can facilitate the reaction in an aqueous medium.

Other promising green solvents for amide synthesis include:

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a dipolar aprotic solvent that can be a viable substitute for DMF and NMP. researchgate.net Blends of Cyrene™ with other green solvents like γ-valerolactone (GVL) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been developed to lower its viscosity and improve its usability in various reactions, including amide couplings. sigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and bagasse, 2-MeTHF is a safer alternative to tetrahydrofuran (B95107) (THF) and other ethereal solvents. nih.govnih.gov It has been successfully used in various organic syntheses, including peptide synthesis. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific applications. Their use as catalysts and solvents in alkylation and other organic reactions is an active area of research.

The selection of a greener solvent for the synthesis of this compound would depend on factors such as reactant and product solubility, reaction temperature, and the ease of solvent recovery and recycling. Research into the application of these specific green solvents for the acylation of 2-tert-butylaniline is a key step towards a more sustainable manufacturing process.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-tert-butylphenyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves acylation of 2-tert-butylaniline with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include:

-

Temperature : 0–5°C for initial reaction to prevent side reactions (e.g., over-acylation) .

-

Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility and yield .

-

Reaction Time : 4–6 hours under nitrogen atmosphere to avoid hydrolysis .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to achieve ≥95% purity .- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | DCM/THF | Enhances substrate solubility |

| Reaction Time | 4–6 hours | Ensures complete acylation |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 1.3–1.4 ppm (tert-butyl group) confirm substituent positions .

- ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the acetamide moiety .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 220–222 confirms molecular weight .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is validated using a C18 column (acetonitrile/water gradient) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : The compound is stable for ≥5 years when stored at -20°C in airtight, light-resistant containers. Degradation occurs at >40°C or in humid conditions .

- Handling : Use desiccants (e.g., silica gel) during storage. Avoid prolonged exposure to solvents like DMSO, which accelerate decomposition .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl group) with activity using descriptors like logP and polar surface area .

- Example : Derivatives with electron-withdrawing groups on the phenyl ring show enhanced binding affinity to opioid receptors .

Q. How can researchers resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Dose-Response Validation : Use the MTT assay to confirm cytotoxicity thresholds. For example, discrepancies in IC50 values may arise from assay sensitivity (e.g., colorimetric vs. fluorometric methods).

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Case Study : Inconsistent anti-inflammatory data may stem from variations in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) .

Q. What strategies optimize the design of this compound derivatives for targeted pharmacological activity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the para position to enhance solubility or target affinity .

- Prodrug Design : Link the acetamide moiety to ester groups for improved bioavailability .

- Data Table :

| Derivative Modification | Observed Activity | Reference Target |

|---|---|---|

| Bromine at C4 | Enhanced anticancer potency | Topoisomerase II inhibition |

| Methoxy at C3 | Improved anti-inflammatory | COX-2 inhibition |

Q. How can crystallographic data inform the structural analysis of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the phenyl and acetamide groups .

- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O=C) stabilizes crystal packing, influencing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.